molecular formula C20H20ClN5OS B12151607 N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B12151607
M. Wt: 413.9 g/mol
InChI Key: TXZMOOZDCCQYIT-UUYOSTAYSA-N
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Description

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves the condensation of 2-chlorobenzaldehyde with 4-ethyl-5-(4-methylphenyl)-1,2,4-triazole-3-thiol in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating infections and certain types of cancer.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms and cancer cells, leading to their death . The compound’s ability to form hydrogen bonds and interact with various biomolecules also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-BIS(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 5-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YLTHIO)METHYL]-4-PHENYL(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOLES

Uniqueness

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide stands out due to its specific substitution pattern on the triazole ring, which imparts unique chemical and biological properties. The presence of the 2-chlorophenyl and 4-methylphenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors, making it a potent candidate for drug development.

Properties

Molecular Formula

C20H20ClN5OS

Molecular Weight

413.9 g/mol

IUPAC Name

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20ClN5OS/c1-3-26-19(15-10-8-14(2)9-11-15)24-25-20(26)28-13-18(27)23-22-12-16-6-4-5-7-17(16)21/h4-12H,3,13H2,1-2H3,(H,23,27)/b22-12-

InChI Key

TXZMOOZDCCQYIT-UUYOSTAYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=CC=C2Cl)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2Cl)C3=CC=C(C=C3)C

Origin of Product

United States

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